6-Chloro-1-(3-iodophenyl)-1-oxohexane
Overview
Description
6-Chloro-1-(3-iodophenyl)-1-oxohexane is an organic compound that features both chlorine and iodine atoms attached to a phenyl ring, along with a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3-iodophenyl)-1-oxohexane typically involves multi-step organic reactions. One common method is the halogenation of a phenyl ring followed by the introduction of a hexanone chain. The reaction conditions often require the use of catalysts and specific reagents to ensure the selective addition of halogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using advanced reactors and controlled environments to maintain the purity and yield of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(3-iodophenyl)-1-oxohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Chloro-1-(3-iodophenyl)-1-oxohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of halogenated organic compounds and their biological interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(3-iodophenyl)-1-oxohexane involves its interaction with molecular targets through its halogen and ketone functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes or receptors. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-(3-bromophenyl)-1-oxohexane: Similar structure but with a bromine atom instead of iodine.
6-Chloro-1-(3-fluorophenyl)-1-oxohexane: Contains a fluorine atom instead of iodine.
6-Chloro-1-(3-chlorophenyl)-1-oxohexane: Both halogen atoms are chlorine.
Uniqueness
6-Chloro-1-(3-iodophenyl)-1-oxohexane is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to other halogenated analogs
Properties
IUPAC Name |
6-chloro-1-(3-iodophenyl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIO/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDUAURLXQHQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642263 | |
Record name | 6-Chloro-1-(3-iodophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-29-1 | |
Record name | 6-Chloro-1-(3-iodophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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